Methylarginine
Description
Properties
IUPAC Name |
2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNWOCRCBQPEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860196 | |
| Record name | 2‐Amino‐5‐(N'‐methylcarbamimidamido)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50860196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Metabolic Differences
Key Findings :
Comparison with Methyllysine
Structural Insight: The flat guanidino group of this compound fits into the narrow aromatic cage of Tudor domains, while methyllysine interacts with broader cages in Chromo/MBT domains .
Analytical and Computational Challenges
- Analytical Methods :
- Prediction Models :
Clinical and Pathophysiological Implications
- ADMA in Sepsis :
- Cardiovascular Disease :
- Renal Excretion :
- SDMA serves as a renal biomarker, while ADMA is metabolized independently of kidney function .
Preparation Methods
Chemical Synthesis Approaches
Traditional Chemical Resolution and Guanidination
The synthesis of optically pure L-(+)-Cα-methyl-arginine and D-(-)-Cα-methyl-arginine begins with the resolution of DL-Cα-methyl-ornithine. Early work demonstrated that enzymatic resolution using trypsin on DL-Cα-methyl-arginine methyl ester faced technical challenges during workup due to byproduct interference. To circumvent this, chemical resolution at the ornithine stage proved effective. Selective guanidination of resolved L- and D-Cα-methyl-ornithine was achieved using N,N'-di-Cbz-S-methylisothiourea, followed by hydrogenolysis to remove protecting groups. This method yielded enantiomerically pure Cα-methyl-arginine with >99% optical purity, as confirmed by polarimetric analysis.
Modern Precursor Synthesis and Conjugation
Recent advancements employ α,β-unsaturated amidine precursors for site-specific methylarginine installation. For example, ethyl 3-hydroxypropionimidate hydrochloride undergoes aminolysis and β-elimination to generate precursors mimicking mono- and dithis compound. These precursors react selectively with cysteine residues in proteins via Michael addition, enabling regiospecific methylation. A notable application involved histone H3 cysteine mutants, where precursor conjugation produced H3R2C-ADMAA (asymmetric dithis compound analogue) with 100% efficiency, verified by electrospray ionization mass spectrometry (ESI-MS). This method’s versatility allows control over methylation extent (mono-, di-) and symmetry (asymmetric vs. symmetric).
Enzymatic Methylation Strategies
Trypsin-Mediated Resolution Challenges
Initial attempts to resolve DL-Cα-methyl-arginine methyl ester using trypsin highlighted enzymatic limitations. While trypsin selectively hydrolyzed the L-enantiomer’s ester bond, the resulting mixture proved difficult to separate due to similar solubilities of the hydrolyzed and unhydrolyzed products. This underscores the need for complementary chemical methods when enzymatic approaches face practical barriers.
Analytical and Preparative Techniques
Cell Lysate Preparation for Methylation Analysis
The PTMScan® Mono-Methyl Arginine Motif [mme-RG] Kit outlines rigorous protocols for lysate preparation. Suspension cells (1–2×10⁸ cells) are lysed in urea buffer, sonicated to reduce viscosity, and centrifuged to remove debris. Adherent cells require scraping in urea buffer, followed by sonication and centrifugation. Critical considerations include maintaining urea solubility (room-temperature processing) and avoiding ice-induced precipitation. Post-lysis, acidification with trifluoroacetic acid (TFA) precipitates contaminants, leaving peptides for immunoaffinity purification.
Chromatographic and Mass Spectrometric Methods
Post-purification, this compound-containing peptides are analyzed via LC-MS/MS. For example, ETD (electron-transfer dissociation) fragmentation confirmed site-specific installation of H4R3C-ADMAA in histones, with precursor ions at m/z 11281.4 matching theoretical values. Native PAGE further validated nucleosome reconstitution, showing unaltered DNA migration despite methylation.
Computational Prediction of Methylation Sites
Machine learning models like PRMxAI leverage sequence features (dipeptide composition, physicochemical properties) to predict methylation sites. Evaluated on imbalanced datasets, PRMxAI achieved 87.17% accuracy for mono-methylarginine and 90.40% for di-methylarginine using 10-fold cross-validation. Key metrics include:
Table 1: PRMxAI Performance on Balanced Datasets
| Data Set | Accuracy (%) | Specificity (%) | Sensitivity (%) | MCC |
|---|---|---|---|---|
| Mono-methylarginine | 87.17 | 87.58 | 86.76 | 0.74 |
| Di-methylarginine | 90.40 | 91.72 | 89.16 | 0.80 |
For imbalanced data (1:27 mono-methylarginine ratio), performance remained robust (85.84% accuracy), though Matthews correlation coefficient (MCC) dropped to 0.35 due to class skew. Feature importance analysis revealed dipeptide composition as the most predictive, followed by physicochemical properties.
Q & A
Q. How can researchers optimize high-throughput screening for this compound-associated biomarkers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
